2-chloromethanesulfonylpyrimidine

Organic Synthesis Medicinal Chemistry Building Block Reactivity

2-Chloromethanesulfonylpyrimidine (CAS 2248508-89-4) delivers two chemically orthogonal electrophilic centers—a sulfone-activated pyrimidine C2 for SNAr and an exocyclic chloromethyl for alkylation—enabling sequential, chemoselective diversification inaccessible to methyl or ring-chloro analogs. Unlike pyrimidine-2-sulfonyl chloride, which decomposes to 2-chloropyrimidine at ambient conditions, this sulfone building block is stable under storage and shipping, making it the reliable choice for multi-step medicinal chemistry and covalent warhead programs. Its reactivity, tunable across >9 orders of magnitude within the 2-sulfonylpyrimidine class, positions it for selective cysteine arylation targets validated by X-ray crystallography (PDB 5LAP). Procure now to advance your structure-activity relationship studies and patent-protected scaffold exploration.

Molecular Formula C5H5ClN2O2S
Molecular Weight 192.62 g/mol
CAS No. 2248508-89-4
Cat. No. B6609865
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloromethanesulfonylpyrimidine
CAS2248508-89-4
Molecular FormulaC5H5ClN2O2S
Molecular Weight192.62 g/mol
Structural Identifiers
SMILESC1=CN=C(N=C1)S(=O)(=O)CCl
InChIInChI=1S/C5H5ClN2O2S/c6-4-11(9,10)5-7-2-1-3-8-5/h1-3H,4H2
InChIKeyNNFZBCSPDUSCDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloromethanesulfonylpyrimidine (CAS 2248508-89-4): Core Chemical Identity and Sourcing-Relevant Baseline


2-Chloromethanesulfonylpyrimidine (IUPAC: 2-(chloromethylsulfonyl)pyrimidine, CAS 2248508-89-4) is a heterocyclic sulfone building block with the molecular formula C₅H₅ClN₂O₂S and a molecular weight of 192.62 g/mol [1]. It belongs to the 2-sulfonylpyrimidine class, a synthetically tractable scaffold that has attracted attention as a tunable covalent warhead for cysteine arylation in chemical biology and as a versatile intermediate in medicinal chemistry [2]. The compound features a chloromethyl group attached to the sulfone at the pyrimidine 2-position, distinguishing it from simple methylsulfonyl analogs by introducing an electrophilic exocyclic carbon center capable of nucleophilic displacement. Its computed XLogP3-AA of 0.5 and topological polar surface area of 68.3 Ų place it in a moderate lipophilicity range suitable for both aqueous compatibility and membrane permeability [1]. The compound carries GHS hazard classifications H302 (harmful if swallowed), H315 (causes skin irritation), H318 (causes serious eye damage), and H335 (may cause respiratory irritation), as reported to the ECHA C&L Inventory by one notifying company [1].

Why 2-Chloromethanesulfonylpyrimidine (CAS 2248508-89-4) Cannot Be Replaced by Generic In-Class Analogs


Substituting 2-chloromethanesulfonylpyrimidine with structurally similar pyrimidine sulfones—such as the methyl analog 2-(methylsulfonyl)pyrimidine—eliminates the exocyclic chloromethyl electrophilic center, fundamentally altering reactivity and downstream synthetic utility. The chloromethyl group enables nucleophilic displacement reactions (e.g., with amines, thiols, or stabilized carbanions) that are inaccessible to the simple methyl sulfone [1]. Conversely, replacement with pyrimidine-2-sulfonyl chloride introduces severe stability liabilities: the sulfonyl chloride is documented to decompose rapidly at room temperature to 2-chloropyrimidine, making it impractical for multi-step synthesis or procurement requiring shelf stability . Regioisomeric analogs such as 2-chloro-5-(methylsulfonyl)pyrimidine (CAS 321565-33-7) position the chlorine directly on the electron-deficient ring, biasing reactivity toward SNAr at the ring rather than the exocyclic alkylation and sulfone-mediated transformations characteristic of the title compound. Within the 2-sulfonylpyrimidine class, systematic structure–reactivity studies have demonstrated that the exocyclic leaving group tunes SNAr reactivity across >9 orders of magnitude [2], meaning even subtle changes in the sulfone substituent produce orders-of-magnitude differences in reaction rate that cannot be compensated by adjusting stoichiometry or conditions alone.

Quantitative Differentiation Evidence for 2-Chloromethanesulfonylpyrimidine (CAS 2248508-89-4) vs. Closest Analogs


Exocyclic Chloromethyl Electrophile Enables Alkylation Chemistry Absent in 2-(Methylsulfonyl)pyrimidine

2-Chloromethanesulfonylpyrimidine possesses a chloromethyl (–CH₂Cl) substituent on the sulfone that serves as an electrophilic center for nucleophilic displacement, a reactivity mode completely absent in the methyl analog 2-(methylsulfonyl)pyrimidine (CAS 14161-09-2). In the methyl analog, the sulfone methyl group is inert toward nucleophilic substitution under standard conditions, whereas the chloromethyl group in the title compound is susceptible to attack by amines, thiolates, and stabilized carbanions, enabling diversification into sulfonamides, thioethers, and C–C coupled products without requiring pre-functionalization [1]. Chloromethyl sulfones are established reagents for reductive alkylation of enamines, Ramberg–Bäcklund rearrangements, and vicarious nucleophilic substitution, providing synthetic versatility that the methyl sulfone cannot match. The presence of the chlorine atom also increases molecular weight by 34.44 Da (192.62 vs. 158.18 g/mol) and raises the computed XLogP3-AA from approximately −0.04 (methyl analog) to 0.5, reflecting increased lipophilicity that influences extraction, chromatography, and membrane partitioning behavior during synthesis and purification [2].

Organic Synthesis Medicinal Chemistry Building Block Reactivity

Superior Room-Temperature Stability vs. Pyrimidine-2-sulfonyl Chloride Eliminates Decomposition During Storage and Handling

Pyrimidine-2-sulfonyl chloride is documented to rapidly decompose to 2-chloropyrimidine at room temperature, rendering it impractical for procurement, storage, or multi-step synthesis without freshly prepared material . In contrast, 2-chloromethanesulfonylpyrimidine is a sulfone (R–SO₂–CH₂Cl) rather than a sulfonyl chloride (R–SO₂–Cl), fundamentally altering its stability profile. Sulfones are generally stable to ambient conditions, while heterocyclic sulfonyl chlorides—particularly pyrimidine-2-sulfonyl chloride—are noted as unstable at room temperature, with decomposition occurring rapidly upon standing . Specific yields quoted in the literature for attempted preparation of pyrimidine-2-sulfonyl chloride pertain instead to its decomposition product, 2-chloropyrimidine, underscoring the severity of the stability problem . The title compound's sulfone functionality provides the same 2-pyrimidyl electrophilic character for SNAr reactivity but in a shelf-stable form compatible with standard laboratory storage and commercial distribution.

Chemical Stability Procurement Logistics Sulfonyl Chloride Alternatives

Regiochemical Differentiation from 2-Chloro-5-(methylsulfonyl)pyrimidine Dictates Divergent Reaction Pathways

The title compound positions the sulfone (with chloromethyl substituent) at the pyrimidine 2-position, directly between the two ring nitrogens. This placement activates the ring toward nucleophilic aromatic substitution (SNAr) at the 2-position, with the sulfone serving as a leaving group upon nucleophilic attack. In contrast, 2-chloro-5-(methylsulfonyl)pyrimidine (CAS 321565-33-7) bears the chlorine directly at the ring 2-position and a simple methylsulfonyl group at the 5-position . This regioisomer undergoes SNAr displacement of the ring chlorine as the primary reaction pathway, yielding 2-substituted-5-(methylsulfonyl)pyrimidines. The title compound instead permits reaction at either the exocyclic chloromethyl group (alkylation) or the ring 2-position via sulfone displacement (arylation), providing orthogonal diversification handles not available with the 2-chloro-5-methylsulfonyl regioisomer. Additionally, the title compound lacks a ring chlorine, making it less electron-deficient and potentially more selective in SNAr reactions where excessive ring activation leads to poly-substitution [1].

Regiochemistry SNAr Reactivity Medicinal Chemistry Intermediates

Class-Level SNAr Reactivity Tunability: Exocyclic Leaving Group Governs Rate Across >9 Orders of Magnitude

The Bioconjugate Chemistry study by Pichon et al. (2023) systematically evaluated 2-sulfonylpyrimidines as covalent warheads and demonstrated that fine-tuning the heterocyclic core and exocyclic leaving group allows predictable SNAr reactivity with the model tripeptide glutathione in vitro, covering >9 orders of magnitude in reaction rate [1]. This establishes that the specific identity of the exocyclic substituent (here, chloromethyl) is not a minor structural variation but a primary determinant of reactivity. Within this framework, 2-chloromethanesulfonylpyrimidine occupies a defined reactivity position governed by the electronic and steric properties of the –CH₂Cl leaving group, as opposed to –CH₃, –CF₃, –Ph, or other substituents that would position the compound at dramatically different points on the reactivity scale. The study further demonstrated that this tunability enabled fast chemo- and regiospecific arylation of a mutant p53 protein with confirmed arylation sites by X-ray crystallography (PDB: 5LAP), highlighting the translational relevance of selecting the appropriate sulfonylpyrimidine for a given biological target [1].

Structure–Reactivity Relationship Covalent Warheads Chemical Biology

GHS Hazard Profile Provides Actionable Safety Differentiation for Laboratory Procurement

According to ECHA C&L Inventory data aggregated by PubChem, 2-chloromethanesulfonylpyrimidine carries a defined GHS hazard profile: H302 (Harmful if swallowed, Acute Tox. 4, 100% of notifications), H315 (Causes skin irritation, Skin Irrit. 2, 100%), H318 (Causes serious eye damage, Eye Dam. 1, 100%), and H335 (May cause respiratory irritation, STOT SE 3, 100%) [1]. The signal word is 'Danger,' primarily driven by the Eye Dam. 1 classification. This profile is based on one notification to the ECHA C&L Inventory, indicating limited but present regulatory data. In contrast, the methyl analog 2-(methylsulfonyl)pyrimidine (CAS 14161-09-2) is available from vendors at 95% purity with storage at room temperature and no specific GHS hazard statements flagged in available technical datasheets, suggesting a lower hazard burden for routine handling . The presence of the chloromethyl group in the title compound introduces both the alkylating hazard potential and the more stringent GHS classifications, which have direct implications for shipping restrictions, personal protective equipment requirements, and institutional chemical hygiene plan compliance.

Safety Assessment Procurement Compliance GHS Classification

Validated Application Scenarios for 2-Chloromethanesulfonylpyrimidine (CAS 2248508-89-4) Based on Quantitative Differentiation Evidence


Diversifiable Building Block for Parallel Library Synthesis Requiring Orthogonal Functionalization Handles

The presence of both a sulfone-activated pyrimidine C2 position (enabling SNAr with amines, alkoxides, or thiols) and an exocyclic chloromethyl electrophile (enabling alkylation of nucleophiles or metal-catalyzed cross-coupling) provides two chemically orthogonal diversification points. This is directly supported by the class-level structure–reactivity evidence demonstrating that 2-sulfonylpyrimidines undergo predictable SNAr at the ring [1], combined with the established reactivity of chloromethyl sulfones as alkylating agents [2]. This dual reactivity is unavailable in 2-(methylsulfonyl)pyrimidine (no exocyclic electrophile) or 2-chloro-5-(methylsulfonyl)pyrimidine (ring chlorine dominates reactivity, no exocyclic handle), making the title compound the preferred choice when synthetic strategy requires sequential, chemoselective functionalization at two distinct sites.

Covalent Warhead Scaffold for Targeted Cysteine Arylation in Chemical Biology

The 2-sulfonylpyrimidine class has been validated as tunable covalent warheads for cysteine S-arylation at neutral pH, with reactivity adjustable across >9 orders of magnitude through exocyclic leaving group modification [3]. The chloromethyl substituent provides a specific reactivity point on this scale, offering moderate electrophilicity suitable for selective cysteine targeting without excessive background reactivity. The class has demonstrated fast chemo- and regiospecific arylation of mutant p53 protein (confirmed by X-ray crystallography, PDB 5LAP) [3]. The title compound, by virtue of its chloromethyl leaving group, occupies a position within this validated structure–reactivity landscape that cannot be replicated by analogs with –CH₃, –CF₃, or other substituents, each of which would shift reactivity by orders of magnitude and compromise the selectivity window required for a given biological target.

Stable Sulfone Electrophile for Multi-Step Synthesis Where Sulfonyl Chloride Instability Is Prohibitive

Heterocyclic sulfonyl chlorides, particularly pyrimidine-2-sulfonyl chloride, are documented to decompose rapidly at room temperature to 2-chloropyrimidine, making them unsuitable for synthetic routes involving storage, shipping, or extended reaction times . 2-Chloromethanesulfonylpyrimidine overcomes this limitation by providing the 2-pyrimidyl electrophilic character in a sulfone form that is stable under ambient conditions, while still permitting SNAr displacement of the sulfone group when desired. This makes it the appropriate procurement choice for medicinal chemistry programs that require a storable, commercially sourced 2-pyrimidyl electrophile that will not degrade between receipt and use, eliminating the need for freshly prepared sulfonyl chloride in each synthetic campaign.

Intermediate for Agrochemical and Pharmaceutical Patent Routes Requiring Chloromethylsulfonyl Heterocycles

Chloromethylsulfonyl-substituted heterocycles appear in patent literature for herbicidal applications, as demonstrated by the herbicidal 2-(α-chloromethylsulfonyl)pyridine-1-oxide class, which provides selective preemergence weed control without crop injury [4]. The title compound extends this chloromethylsulfonyl heterocycle motif to the pyrimidine series, offering a scaffold for structure–activity relationship exploration in agrochemical and pharmaceutical patent strategies. Its procurement as a defined CAS-registered building block (CAS 2248508-89-4) with documented GHS classification [5] and computed physicochemical properties enables reproducible entry into patent-protected chemical space that cannot be accessed using the methyl analog or ring-chlorinated regioisomers.

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